Fornicin C

Beschreibung

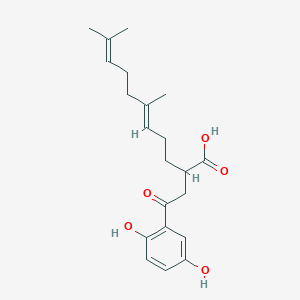

Fornicin C is a prenylated phenol meroterpenoid first isolated from the medicinal mushroom Ganoderma fornicatum, which is traditionally used in Chinese medicine for its health-promoting properties . Structurally, it features a conjugated diene moiety, a free carboxyl group at C-16, and a β-D-xylopyranosyl unit linked to a bicyclic terpenoid backbone . Its absolute configuration was confirmed via asymmetric synthesis, yielding (+)-fornicin C with 92% enantiomeric excess (ee) and a total synthesis route achieving 51% overall yield .

This compound exhibits moderate cytotoxic activity against the human larynx carcinoma cell line Hep-2 (IC₅₀: 23 μg/mL) but lacks significant antioxidant activity in DPPH and ABTS assays compared to structurally related compounds . Its biosynthesis is proposed to involve hetero-Diels-Alder reactions, serving as a precursor to polycyclic meroterpenoids like chromene derivatives .

Eigenschaften

Molekularformel |

C21H28O5 |

|---|---|

Molekulargewicht |

360.4 g/mol |

IUPAC-Name |

(5E)-2-[2-(2,5-dihydroxyphenyl)-2-oxoethyl]-6,10-dimethylundeca-5,9-dienoic acid |

InChI |

InChI=1S/C21H28O5/c1-14(2)6-4-7-15(3)8-5-9-16(21(25)26)12-20(24)18-13-17(22)10-11-19(18)23/h6,8,10-11,13,16,22-23H,4-5,7,9,12H2,1-3H3,(H,25,26)/b15-8+ |

InChI-Schlüssel |

PNXHXPQJFNVWQM-OVCLIPMQSA-N |

Isomerische SMILES |

CC(=CCC/C(=C/CCC(CC(=O)C1=C(C=CC(=C1)O)O)C(=O)O)/C)C |

Kanonische SMILES |

CC(=CCCC(=CCCC(CC(=O)C1=C(C=CC(=C1)O)O)C(=O)O)C)C |

Synonyme |

fornicin C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Fornicin C belongs to a class of meroterpenoids with diverse bioactivities. Below is a comparative analysis with structurally and functionally related compounds:

Structural Analogues

Functional Comparisons

- Cytotoxicity: this compound (IC₅₀: 23 μg/mL) is less potent than Fornicin D (IC₅₀: 30–40 μM) against lung cancer cells .

- Antioxidant Activity: this compound lacks DPPH/ABTS activity, whereas Fornicin A (methyl ester) and Ganomycin F (free carboxyl + epoxy) exhibit significant radical scavenging . The β-D-xylopyranosyl unit in Perennipin C reduces ABTS activity compared to Fornicin A, highlighting the role of glycosylation in modulating bioactivity .

Synthetic Accessibility :

Key Structural-Activity Relationships (SAR)

Carboxyl vs. Ester Groups :

- Free carboxyl (this compound) enhances cytotoxicity but reduces antioxidant activity compared to methyl esters (Fornicin A) .

Glycosylation: β-D-xylopyranosyl units (Perennipin C) diminish ABTS activity, possibly due to steric hindrance .

Oxidation State: Hydroxylation (Fornicin D) or epoxidation (Ganomycin F) improves radical scavenging by increasing electron-donating capacity .

Data Tables

Table 1: Cytotoxicity of this compound and Analogues

| Compound | Cell Line | IC₅₀/Activity | Reference |

|---|---|---|---|

| This compound | Hep-2 | 23 μg/mL | |

| Fornicin D | A549 | 30.65 μM | |

| Ganomycin F | A549 | 21.60 μM |

Table 2: Antioxidant Activity

| Compound | Assay | IC₅₀ | Reference |

|---|---|---|---|

| This compound | DPPH | >400 μM | |

| Fornicin A | DPPH | 106.0 μM | |

| Ganomycin F | DPPH | 7.44 μg/mL | |

| Perennipin C | ABTS | 190.3 μM |

Research Implications

This compound’s structural versatility and moderate bioactivity make it a scaffold for developing anticancer agents. Its synthetic accessibility enables scalable production of derivatives with optimized pharmacokinetics.

Q & A

Q. What experimental approaches are recommended for synthesizing Fornicin C and verifying its structural purity?

- Methodological Answer : Begin with multi-step hydrogenation and oxidation reactions as outlined in established pathways (e.g., this compound → Intermediate B → C → D, etc.) . Use high-resolution NMR and mass spectrometry to confirm structural integrity. For purity, employ HPLC with UV/Vis detection and compare retention times to known standards. Document synthesis conditions (e.g., solvent, temperature, catalyst) meticulously to ensure reproducibility .

Q. How can researchers design experiments to assess this compound’s stability under varying physicochemical conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing this compound to stressors (e.g., light, heat, pH extremes). Monitor degradation via LC-MS and quantify impurities using validated calibration curves. Statistical analysis (e.g., ANOVA) should compare degradation rates across conditions, with significance thresholds defined a priori (e.g., p < 0.05) .

Q. What techniques are optimal for characterizing this compound’s stereochemistry and functional groups?

- Methodological Answer : Combine X-ray crystallography for absolute configuration determination with FT-IR spectroscopy to identify functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹). Chiral HPLC can resolve enantiomers, while circular dichroism (CD) spectroscopy provides complementary stereochemical data .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Perform a systematic meta-analysis of existing data, categorizing studies by assay type (e.g., in vitro vs. in vivo), cell lines, and dosage ranges. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to identify gaps, and design dose-response experiments to reconcile discrepancies. For instance, conflicting cytotoxicity results may arise from variations in cell culture conditions (e.g., serum concentration, passage number) .

Q. What strategies can optimize the yield of this compound derivatives while minimizing side reactions?

- Methodological Answer : Use design of experiments (DoE) methodologies, such as factorial designs, to evaluate reaction parameters (e.g., catalyst loading, temperature). Monitor reaction progress via real-time spectroscopy (e.g., ReactIR) to identify kinetic bottlenecks. Computational modeling (e.g., DFT calculations) can predict reactive intermediates and guide pathway optimization .

Q. How can researchers establish a robust structure-activity relationship (SAR) for this compound analogs?

- Methodological Answer : Synthesize a congeneric series of analogs with systematic modifications (e.g., hydroxylation, methylation). Test biological activity in standardized assays (e.g., IC₅₀ determination in cancer cell lines) and correlate results with molecular descriptors (e.g., logP, polar surface area) using multivariate regression analysis. Validate models with external test sets to avoid overfitting .

Methodological Guidelines

- Data Reproducibility : Document all experimental parameters (e.g., instrument calibration, batch-to-batch variability) in supplementary materials. Use the STARD or ARRIVE guidelines for reporting biological assays .

- Ethical Compliance : For studies involving human-derived samples, include IRB approval details and informed consent protocols in the methods section .

- Contradiction Analysis : Apply dialectical frameworks (e.g., principal vs. secondary contradictions) to dissect conflicting data, prioritizing variables with the greatest impact on outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.